molecular formula C6H4(NO2)2<br>C6H4N2O4<br>C6H4N2O4 B166439 1,2-Dinitrobenzene CAS No. 528-29-0

1,2-Dinitrobenzene

Cat. No. B166439
Key on ui cas rn: 528-29-0
M. Wt: 168.11 g/mol
InChI Key: IZUKQUVSCNEFMJ-UHFFFAOYSA-N
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Patent
US04597875

Procedure details

In the manufacture of nitroaromatics, particularly dinitrotoluene, the aromatic compound is contacted under liquid phase conditions with the mixture of concentrated nitric acid and sulfuric acid. In the production of nitroaromatics and particularly dinitrated products either dinitrobenzene or dinitrotoluene, some by-product nitrophenolic material is produced. This nitrophenolic material usually is in the form of nitrocresols either dinitro or trinitrocresol and picric acid. It is this product which is removed from the crude reaction product from the nitration reactors without creating an environmentally unacceptable stream.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aromatic compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH3:10])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].[N+]([O-])(O)=O.S(=O)(=O)(O)O>>[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[N+:11]([O-:13])=[O:12])([O-:3])=[O:2].[N+:1]([C:4]1[C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH3:10])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=C(C=CC1)C)[N+](=O)[O-]
Name
aromatic compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)[N+](=O)[O-]
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=C(C=CC1)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04597875

Procedure details

In the manufacture of nitroaromatics, particularly dinitrotoluene, the aromatic compound is contacted under liquid phase conditions with the mixture of concentrated nitric acid and sulfuric acid. In the production of nitroaromatics and particularly dinitrated products either dinitrobenzene or dinitrotoluene, some by-product nitrophenolic material is produced. This nitrophenolic material usually is in the form of nitrocresols either dinitro or trinitrocresol and picric acid. It is this product which is removed from the crude reaction product from the nitration reactors without creating an environmentally unacceptable stream.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aromatic compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH3:10])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].[N+]([O-])(O)=O.S(=O)(=O)(O)O>>[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[N+:11]([O-:13])=[O:12])([O-:3])=[O:2].[N+:1]([C:4]1[C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH3:10])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=C(C=CC1)C)[N+](=O)[O-]
Name
aromatic compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)[N+](=O)[O-]
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=C(C=CC1)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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